
2-Furoylacetonitrile
概要
説明
2-Furoylacetonitrile (2-FAN) is a highly versatile compound that has a wide range of applications in the field of scientific research. It is a colorless crystalline solid that has a melting point of about 108°C and a boiling point of around 235°C. 2-FAN is a member of the class of compounds known as nitriles, which are characterized by a carbon-nitrogen triple bond. It is also a furoxan derivative, which is a type of heterocyclic compound consisting of a six-membered ring with four carbon atoms and two nitrogen atoms. 2-FAN is widely used in various scientific research applications, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and as a tool for investigating the mechanism of action of various drugs.
科学的研究の応用
Synthesis and Chemical Reactions
2-Furoylacetonitrile plays a crucial role in the synthesis of various furan derivatives, which are essential in heterocyclic chemistry. Research indicates that the reaction environment, such as the choice of solvent, significantly influences the formation of this compound. For instance, in dimethylsulfoxide, only this compound is formed, whereas in formamide, a mixture of this compound and 5-methyl-2-furonitrile is produced (Novitskii, Gresl, & Yur'ev, 1968). Additionally, alkylation of this compound with alkyl halides is a convenient method for synthesizing mono- and di-α-substituted 2-furylacetic acids, which are valuable in medicinal chemistry and material science (Novitskii, Gresl, Lyubinskaya, & Pershina, 1969).
Electrochemical Applications
This compound is also significant in electrochemical studies, particularly in the methoxylation of furan series amines. Research demonstrates that contrary to prior beliefs, methoxylation occurs without prior acylation of the amines, yielding significant yields of the corresponding 2,5-dimethoxy-2,5-dihydrofurfurylamines. This finding opens new pathways in the synthesis of electrochemically active materials for various applications (Novitskii, Sadovaya, & Yur'ev, 1968).
Analytical Chemistry
In the realm of analytical chemistry, this compound derivatives have been utilized in novel derivatization methods for characterizing complex mixtures. A study has shown that 2-furoyl chloride, a derivative of this compound, can be used as a derivatization reagent for the HPLC-UV analysis of ethoxylated alcohols and their sulfates. This method significantly improves the characterization of these complex mixtures, highlighting the versatility of this compound and its derivatives in analytical applications (Bachus & Stan, 2003).
Heterocyclic Chemistry
This compound serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, it has been used in the synthesis of 2-(1-phosphorylalkyl)- and 2-(1-alkenyl)furans, showcasing its utility in creating compounds with potential applications in pharmaceuticals and materials science (Tsuge, Kanemasa, & Suga, 1988).
Safety and Hazards
2-Furoylacetonitrile is classified as Acute Tox. 4 for dermal, inhalation, and oral routes, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
3-(furan-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNSHBXVTAHWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185759 | |
| Record name | 2-Furoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31909-58-7 | |
| Record name | 2-Furoylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031909587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Furoylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

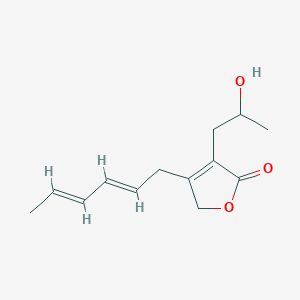
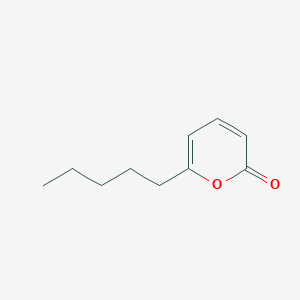

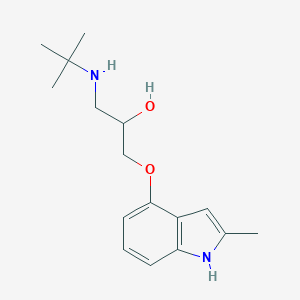



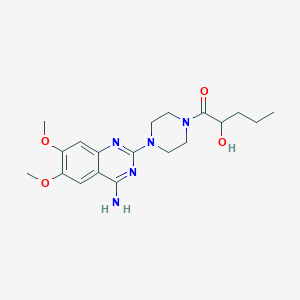

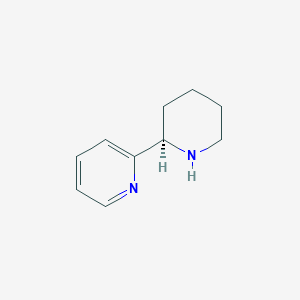
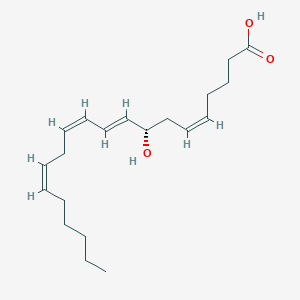

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)
